2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide
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Description
“2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide” is a chemical compound with the molecular weight of 235.28 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H10FN3S/c1-7-5-6-15(14-7)9-4-2-3-8(12)10(9)11(13)16/h2-6H,1H3,(H2,13,16)
. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its density is predicted to be 1.40±0.1 g/cm3 .Mechanism of Action
Mode of Action
Without specific target information, it’s challenging to describe the exact mode of action of 2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzene-1-carbothioamide. Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of chemical interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
2-fluoro-6-(3-methylpyrazol-1-yl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c1-7-5-6-15(14-7)9-4-2-3-8(12)10(9)11(13)16/h2-6H,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAVXCDXRVOKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C(=CC=C2)F)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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